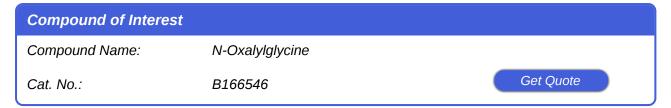


An In-depth Technical Guide to N-Oxalylglycine: Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oxalylglycine (NOG) is a cell-permeable small molecule that functions as a structural analog of α -ketoglutarate (2-oxoglutarate). This mimicry allows it to act as a competitive inhibitor of a broad range of α -ketoglutarate-dependent dioxygenases.[1] Key targets of **N-Oxalylglycine** include the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and the prolyl hydroxylase domain (PHD) enzymes, which are critical regulators of epigenetic modifications and the hypoxia-inducible factor (HIF) signaling pathway, respectively.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **N-Oxalylglycine**. It includes a summary of its inhibitory potency against various enzymes, detailed descriptions of relevant signaling pathways, and generalized experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Physicochemical Properties

N-Oxalylglycine is an amino dicarboxylic acid characterized by a glycine molecule acylated with an oxalyl group.[4] This structure is isosteric to α -ketoglutarate, enabling it to bind to the active site of α -ketoglutarate-dependent enzymes.[5] A summary of its chemical identifiers and physicochemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of N-Oxalylglycine



Property	Value	Reference(s)	
IUPAC Name	2-(carboxymethylamino)-2- oxoacetic acid	[4]	
Synonyms	NOG, Oxalylglycine	[2][4]	
CAS Number	5262-39-5	[4]	
Molecular Formula	C4H5NO5	[5]	
Molecular Weight	147.09 g/mol	[4]	
Appearance	Colorless to white crystalline solid	te crystalline [5]	
SMILES	OC(=O)CNC(=O)C(O)=O	[5]	
рКа	2.83 ± 0.20 (Predicted)	[5]	
Solubility	~10 mg/mL in Ethanol, DMSO, and PBS (pH 7.2); ~5 mg/mL in DMF		
Storage	Store at -20°C as a solid	_	

Biological Activity and Mechanism of Action

N-Oxalylglycine's primary biological function is the competitive inhibition of Fe(II) and α -ketoglutarate-dependent dioxygenases. By binding to the α -ketoglutarate binding site, it prevents the binding of the natural co-substrate, thereby inhibiting the enzyme's catalytic activity.

Inhibition of Jumonji C (JmjC) Domain-Containing Histone Demethylases

The JMJD2 subfamily of histone demethylases is responsible for removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[2] Specifically, they catalyze the demethylation of trimethylated and dimethylated forms of these residues.[2] The methylation status of these histone residues is crucial for regulating chromatin structure and gene



expression; H3K9me3 is a well-established marker of heterochromatin and transcriptional repression.

By inhibiting JMJD2 enzymes such as JMJD2A and JMJD2C, **N-Oxalylglycine** leads to an increase in the global levels of H3K9me3 and H3K36me3. This altered epigenetic landscape can result in the repression of target genes, affecting cellular processes such as proliferation and differentiation.

Inhibition of HIF Prolyl Hydroxylase Domain (PHD) Enzymes

The prolyl hydroxylase domain (PHD) enzymes, particularly PHD1 and PHD2, are key cellular oxygen sensors. In the presence of oxygen (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of the hypoxia-inducible factor (HIF- 1α). This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and ubiquitinate HIF- 1α , targeting it for proteasomal degradation.

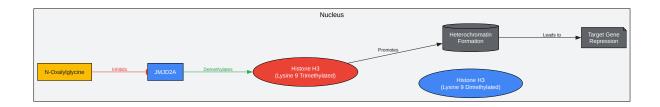
Under hypoxic conditions, the activity of PHDs is reduced due to the lack of their co-substrate, oxygen. This leads to the stabilization of HIF- 1α , which can then translocate to the nucleus, dimerize with HIF- 1β , and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

N-Oxalylglycine, by inhibiting PHD enzymes, mimics a hypoxic state even under normoxic conditions.[3] This leads to the stabilization of HIF-1 α and the subsequent activation of the hypoxic response pathway.

Signaling Pathways

The inhibitory action of **N-Oxalylglycine** has significant downstream consequences on major cellular signaling pathways. The following diagrams illustrate the pathways affected by the inhibition of JMJD2A and PHD2.

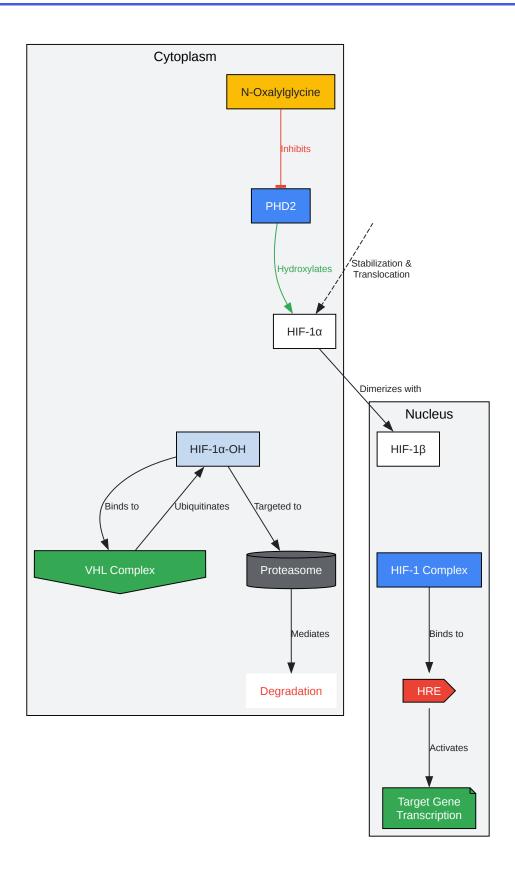




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Figure 1. N-Oxalylglycine's effect on the JMJD2A signaling pathway.





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Figure 2. N-Oxalylglycine's effect on the HIF- 1α signaling pathway.



Quantitative Data Summary

The inhibitory activity of **N-Oxalylglycine** against various α-ketoglutarate-dependent dioxygenases has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency. A summary of reported IC50 values for **N-Oxalylglycine** is provided in Table 2. It should be noted that specific Ki values were not readily available in the surveyed literature. The Ki is the inhibition constant, and it can be calculated from the IC50 value, but is also dependent on the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for its substrate.

Table 2: Inhibitory Activity of **N-Oxalylglycine** against α -Ketoglutarate-Dependent Dioxygenases

Target Enzyme	Enzyme Family	IC50 Value (μM)	Reference(s)
JMJD2A	Histone Demethylase	250	[2][5]
JMJD2C	Histone Demethylase	500	[2][5]
JMJD2E	Histone Demethylase	24	[2][5]
PHD1	Prolyl Hydroxylase	2.1	[2][3]
PHD2	Prolyl Hydroxylase	5.6	[2][3]

Experimental Protocols

This section provides generalized methodologies for the chemical synthesis of **N-Oxalylglycine** and for assays to determine its inhibitory activity against its primary biological targets.

Chemical Synthesis of N-Oxalylglycine (Generalized Method)

A standard method for the synthesis of **N-Oxalylglycine** involves the acylation of glycine with an oxalyl derivative. While a specific, detailed protocol from the literature for this exact transformation was not found, a general procedure can be outlined based on standard organic synthesis principles.



Reaction Scheme:

Glycine + Oxalyl Chloride → N-Oxalylglycine

Materials:

- Glycine
- Oxalyl chloride
- A suitable non-protic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- A non-nucleophilic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
- Aqueous acid (e.g., 1M HCl) for workup
- Organic solvent for extraction (e.g., Ethyl acetate)
- Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

- Dissolution: Suspend glycine in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- Basification: Add the base to the suspension to deprotonate the amine group of glycine, increasing its nucleophilicity. The reaction mixture is typically cooled in an ice bath (0 °C).
- Addition of Acylating Agent: Slowly add a solution of oxalyl chloride in the same solvent to the reaction mixture. The reaction is exothermic and should be controlled by the rate of addition.
- Reaction: Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).
- Workup: Quench the reaction with water or a dilute aqueous acid. Extract the aqueous layer with an organic solvent.



 Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Disclaimer: This is a generalized protocol and has not been optimized. Researchers should consult standard organic chemistry literature and perform appropriate safety assessments before attempting this synthesis.

In Vitro Enzyme Inhibition Assays

The inhibitory effect of **N-Oxalylglycine** on JMJD2 and PHD enzymes can be assessed using various in vitro assay formats.

This assay measures the demethylase activity of JMJD2A on a trimethylated histone H3K9 peptide substrate.

Principle: A trimethylated H3K9 peptide substrate is immobilized on a microplate. JMJD2A enzyme is added in the presence or absence of **N-Oxalylglycine**. The demethylated product is then detected using a specific antibody and a secondary antibody conjugated to a fluorophore. The fluorescence intensity is inversely proportional to the inhibitory activity of **N-Oxalylglycine**.

Generalized Protocol:

- Substrate Coating: Coat microplate wells with a tri-methylated histone H3-K9 substrate.
- Inhibitor and Enzyme Incubation: Add varying concentrations of N-Oxalylglycine to the wells, followed by the addition of recombinant JMJD2A enzyme.
- Enzymatic Reaction: Incubate the plate at 37°C to allow the demethylation reaction to proceed.
- Detection: Wash the wells and add a primary antibody specific for the demethylated product, followed by a fluorophore-conjugated secondary antibody.
- Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.



 Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the N-Oxalylglycine concentration.

This assay quantifies the hydroxylation of a HIF-1 α peptide by PHD2.

Principle: A biotinylated HIF- 1α peptide substrate is incubated with PHD2 in the presence or absence of **N-Oxalylglycine**. The reaction product, hydroxylated HIF- 1α , is detected using an antibody-conjugated acceptor bead and a streptavidin-coated donor bead. When in proximity, laser excitation of the donor bead results in a chemiluminescent signal from the acceptor bead, which is proportional to the amount of hydroxylated product.

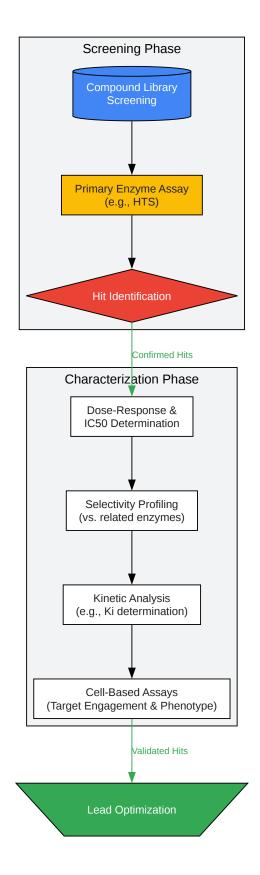
Generalized Protocol:

- Reaction Setup: In a microplate, combine a biotinylated HIF-1α peptide substrate, recombinant PHD2 enzyme, and varying concentrations of **N-Oxalylglycine** in an appropriate assay buffer containing necessary co-factors (e.g., Fe(II), ascorbate).
- Enzymatic Reaction: Incubate the plate at room temperature or 37°C.
- Detection: Stop the reaction and add AlphaLISA acceptor beads conjugated to an antihydroxy-HIF-1 α antibody and streptavidin-coated donor beads.
- Signal Measurement: Incubate in the dark and read the plate on an AlphaScreen-capable plate reader.
- Data Analysis: Determine the IC50 value of N-Oxalylglycine by analyzing the doseresponse curve.

Experimental and Logical Workflows

The discovery and characterization of enzyme inhibitors like **N-Oxalylglycine** typically follow a structured workflow. The diagram below outlines a general workflow from initial screening to detailed characterization.





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